8-氯-2-(3-羟基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

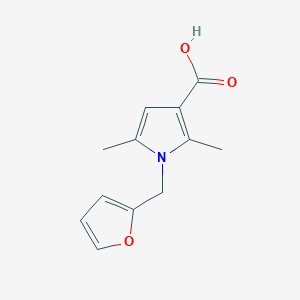

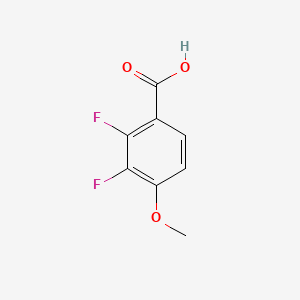

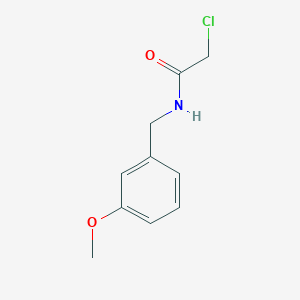

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 669739-31-5. It has a molecular weight of 299.71 . The IUPAC name for this compound is 8-chloro-2-(3-hydroxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline compounds, including 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H10ClNO3/c17-13-6-2-5-11-12 (16 (20)21)8-14 (18-15 (11)13)9-3-1-4-10 (19)7-9/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a solid at room temperature . The compound is stored at room temperature .科学研究应用

分析应用

8-氯-2-(3-羟基苯基)喹啉-4-羧酸及其衍生物,如喹啉-2-羧酸,已被研究其作为分析试剂的实用性。这些化合物形成的金属盐的溶解度积,以及沉淀的最佳pH范围,突显了它们在重量法测定Cu(II)、Cd(II)、Zn(II)、Co(II)、Ni(II)和Pd(II)等金属中的潜力。这展示了它们在金属离子检测和定量方面在分析化学中的重要性 Dutt, Sanayal, & Nag, 1968。

荧光团设计的光物理性质

该化合物的结构启发了咪唑-喹啉基荧光团的合成,表明其在设计新材料用于荧光光谱学中的重要作用。这些衍生物表现出双重发射和大的斯托克斯位移,使它们适用于研究溶剂极性以及在生物化学和医学中作为敏感和选择性探针的应用 Padalkar & Sekar, 2014。

螯合离子交换剂

8-氯-2-(3-羟基苯基)喹啉-4-羧酸的衍生物,特别是取代喹啉环的那些,已被整合到苯乙烯-二乙烯苯聚合物中,以创建螯合离子交换剂。这些材料对金属离子,特别是镉离子,表现出很高的选择性,突显了它们在环境修复和选择性金属回收中的潜力 Moberg et al., 1990。

抗肿瘤化合物的合成中间体

喹啉-2-羧酸衍生物,包括类似于8-氯-2-(3-羟基苯基)喹啉-4-羧酸的那些,将具有抗肿瘤活性的天然环肽的N-末端封闭。它们的合成为生产潜在的抗肿瘤药物提供了便利途径,展示了该化合物在药物化学中的价值 Riego et al., 2005。

属性

IUPAC Name |

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDRLEUXWCWYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405473 |

Source

|

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

669739-31-5 |

Source

|

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)